

A Comprehensive Technical Guide to 3,3'-Dichlorobenzophenone (CAS 7094-34-0)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	3,3'-Dichlorobenzophenone
Cat. No.:	B177189
	Get Quote

This guide provides an in-depth analysis of **3,3'-Dichlorobenzophenone**, a halogenated aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core chemical and physical properties, synthesis methodologies, key applications, and critical safety information. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Core Properties and Molecular Characteristics

3,3'-Dichlorobenzophenone, with the CAS number 7094-34-0, is a symmetrically substituted diaryl ketone. The presence of chlorine atoms on both phenyl rings at the meta-position significantly influences its reactivity, solubility, and metabolic profile compared to unsubstituted benzophenone. These substitutions create a molecule with distinct electronic and steric properties, making it a valuable intermediate in specialized organic synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3,3'-Dichlorobenzophenone** are summarized below. These properties are crucial for determining appropriate solvents for reactions and purification, predicting its behavior in various analytical systems, and ensuring safe handling and storage.

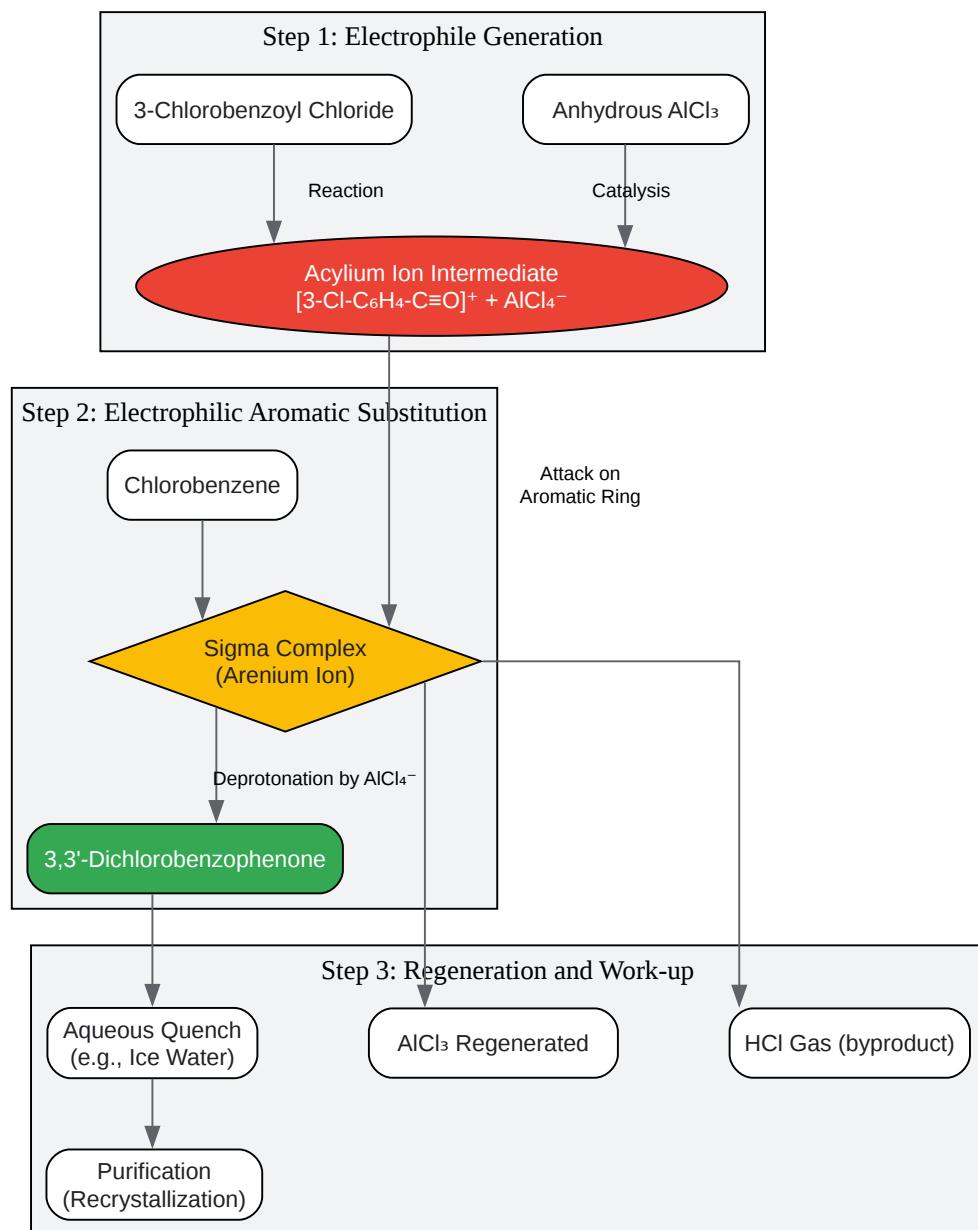
Property	Value	Source(s)
CAS Number	7094-34-0	[1][2]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1][2]
Molecular Weight	251.11 g/mol	[2][3]
Melting Point	124 °C	[4]
Boiling Point	381.7 °C at 760 mmHg	[1]
Density	1.311 g/cm ³	[1]
Appearance	Solid	[4]
InChI Key	JSNQEKVWLZDWEG-UHFFFAOYSA-N	[1]

Spectral Data Summary

Spectroscopic data is fundamental for the structural confirmation and purity assessment of **3,3'-Dichlorobenzophenone**. While a complete, publicly available peer-reviewed spectrum for this specific isomer is not readily available, predicted data and analysis of similar dichlorinated benzophenones provide a strong basis for characterization.

Spectroscopic Technique	Predicted Key Features
¹ H NMR	Aromatic protons would appear as complex multiplets in the range of ~7.2-7.8 ppm. The meta-substitution pattern leads to distinct splitting patterns for the four types of aromatic protons.
¹³ C NMR	Aromatic carbons would exhibit signals between ~125-140 ppm. The carbonyl carbon (C=O) signal would be significantly downfield, typically >190 ppm.
Infrared (IR)	A strong, characteristic C=O (ketone) stretch is expected around 1660-1680 cm ⁻¹ . C-Cl stretches would appear in the fingerprint region, typically between 600-800 cm ⁻¹ . Aromatic C-H stretches would be observed above 3000 cm ⁻¹ .
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ would be observed at m/z 249.995, with a characteristic isotopic pattern [M+2] ⁺ and [M+4] ⁺ due to the presence of two chlorine atoms.

Synthesis Pathway: Friedel-Crafts Acylation


The most direct and industrially relevant method for synthesizing diaryl ketones, including **3,3'-Dichlorobenzophenone**, is the Friedel-Crafts acylation.^{[5][6]} This electrophilic aromatic substitution reaction provides a robust route to forming the central carbon-carbonyl bond.

The synthesis involves the reaction of two primary precursors: an acyl chloride and an aromatic substrate, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).^[7] For **3,3'-Dichlorobenzophenone**, there are two logical retrosynthetic pathways. A common approach involves the acylation of chlorobenzene with 3-chlorobenzoyl chloride.

Reaction Mechanism and Workflow

The causality behind this experimental choice is rooted in the directing effects of the substituents. The chlorine on the chlorobenzene ring is an ortho-, para- director, while the acyl group is a meta-director. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Below is a diagram illustrating the logical workflow for the synthesis.

[Click to download full resolution via product page](#)

Diagram: Synthesis workflow for **3,3'-Dichlorobenzophenone** via Friedel-Crafts Acylation.

Step-by-Step Synthesis Protocol

This protocol is a generalized representation based on standard Friedel-Crafts procedures.^{[8][9]}

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is protected from atmospheric moisture using drying tubes.
- Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl_3) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane). Begin stirring under a nitrogen atmosphere.
- Substrate Addition: Add chlorobenzene to the stirred suspension.

- Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add 3-chlorobenzoyl chloride dropwise from the dropping funnel. The rate of addition must be controlled to manage the exothermic reaction and the evolution of HCl gas.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.
- Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the solvent used for the reaction. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture, to yield the final product.

Applications in Research and Industry

While not a widely used commodity chemical, **3,3'-Dichlorobenzophenone** serves as a specialized building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the development of:

- Pharmaceutical Intermediates: Benzophenone derivatives are scaffolds for various pharmacologically active compounds. The specific dichlorination pattern of this molecule can be a key structural element in the synthesis of targeted therapeutic agents.
- Polymer Chemistry: Dichlorinated aromatic ketones can be used as monomers in the synthesis of high-performance polymers like polyetheretherketones (PEEK) or other polyaryletherketones. These materials are known for their thermal stability and chemical resistance.
- Agrochemicals: It can serve as an intermediate in the synthesis of certain pesticides and herbicides.

Toxicology and Safe Handling

Understanding the toxicological profile and implementing proper safety protocols are paramount when working with halogenated organic compounds.

Hazard Profile

Based on safety data for dichlorobenzophenone isomers and related compounds, **3,3'-Dichlorobenzophenone** should be handled as a hazardous substance.[10]

- Irritation: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also cause respiratory irritation (H335).[10]
- Carcinogenicity: While data for this specific isomer is limited, related compounds like 3,3'-Dichlorobenzidine are classified as probable human carcinogens (Group B2) by the EPA.[11] Therefore, it is prudent to handle **3,3'-Dichlorobenzophenone** with precautions appropriate for a potential carcinogen.
- Aquatic Toxicity: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects.[12]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential to minimize exposure. The following workflow outlines the mandatory safety measures.

Diagram: Mandatory safety workflow for handling **3,3'-Dichlorobenzophenone**.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

3,3'-Dichlorobenzophenone is a specialized chemical intermediate with distinct properties conferred by its dichlorinated structure. Its synthesis via Friedel-Crafts acylation is a classic and effective method, though it requires careful control of reaction conditions. While its applications are niche, they are important in the fields of advanced materials and specialty chemicals. Due to its potential hazards, particularly irritation and possible carcinogenicity, strict adherence to safety protocols is non-negotiable for all research and development activities involving this compound. This guide serves as a foundational resource for its safe and effective use in a scientific setting.

References

- Alfa Chemistry. CAS 7094-34-0 **3,3'-Dichlorobenzophenone**. URL: https://www.alfa-chemistry.com/cas_7094-34-0.htm
- ChemicalBook. **3,3'-dichlorobenzophenone** (7094-34-0). URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB21216330_EN.htm
- Santa Cruz Biotechnology, Inc. 3,3'-Dichlorobenzophenone, CAS 7094-34-0. URL: <https://www.scbt.com/p/3-3-dichlorobenzophenone-7094-34-0>
- ECHEMI. **3,3'-dichlorobenzophenone** SDS, 7094-34-0 Safety Data Sheets. URL: <https://www.echemi.com/sds/3,3'-dichlorobenzophenone-cas-7094-34-0.html>
- ECHEMI. 7094-34-0 CAS MSDS (**3,3'-dichlorobenzophenone**) Melting Point.... URL: <https://www.echemi.com/products/cb21216330.html>
- Sigma-Aldrich. SAFETY DATA SHEET. URL: <https://www.sigmaaldrich.com/US/en/sds/supelco/48525>
- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. URL: <https://www.chemguide.co>
- PubChemLite. **3,3'-dichlorobenzophenone** (C13H8Cl2O). URL: <https://pubchemlite.org/compound/CID348303>
- ECHEMI. 3,4-Dichlorobenzophenone Formula - 6284-79-3. URL: <https://www.echemi.com/products/3,4-dichlorobenzophenone-cas-6284-79-3.html>
- CPACHEM. Safety data sheet. URL: https://www.cpachem.com/sds/SB30370_v1_387c29e612.pdf
- Sigma-Aldrich. Friedel-Crafts Acylation. URL: <https://www.sigmaaldrich.com>
- Sigma-Aldrich. SAFETY DATA SHEET (2,3-Dichlorobenzaldehyde). URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/254835>
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). URL: https://hmdb.ca/spectra/nmr_one_d/13592
- Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. URL: <https://patents.google.com/patent/CN104478744B>
- Wikipedia. Friedel-Crafts reaction. URL: https://en.wikipedia.org/wiki/Friedel%20%2880%29Crafts_reaction
- Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry\(McMurry\)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16)
- U.S. Environmental Protection Agency (EPA). 3,3'-Dichlorobenzidine. URL: <https://www.epa.gov/sites/default/files/2016-09/documents/3-3-dichlorobenzidine.pdf>
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 3,3'-Dichlorobenzidine. URL: <https://www.atsdr.cdc.gov/toxprofiles/tp107.pdf>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 7094-34-0 CAS MSDS (3,3'-dichlorobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3,3'-dichlorobenzophenone | 7094-34-0 [chemicalbook.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,3'-Dichlorobenzophenone (CAS 7094-34-0)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177189#3-3-dichlorobenzophenone-cas-number-7094-34-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com